molecular formula C10H19NO4 B065450 (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 183990-60-5

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No.: B065450
CAS No.: 183990-60-5
M. Wt: 217.26 g/mol
InChI Key: RJCHFHWEJSMOJW-SSDOTTSWSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a high-value, enantiopure chiral building block specifically designed for advanced chemical and pharmaceutical research. This compound serves as a protected derivative of (R)-3-aminopentanoic acid, a non-proteinogenic β³-amino acid. The incorporation of the tert-butoxycarbonyl (Boc) group provides a robust yet selectively removable protecting group for the amine functionality, making this reagent exceptionally versatile in solid-phase and solution-phase peptide synthesis. Its primary research value lies in the construction of peptidomimetics and foldamers, where the β³-amino acid scaffold introduces constraints that influence secondary structure, enhancing metabolic stability and bioavailability compared to native peptides. The chiral (R)-center is critical for inducing specific three-dimensional conformations and for interactions with biological targets, making this compound indispensable in medicinal chemistry for drug discovery programs focused on GPCRs, enzymes, and other therapeutic targets. Researchers also utilize it in the development of novel ligands, catalysts, and as a key intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The consistent high purity and defined stereochemistry ensure reproducible results in exploratory synthesis and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHFHWEJSMOJW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183990-60-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid
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Preparation Methods

Temperature and Solvent Effects

Optimal reaction temperatures vary by method:

  • Asymmetric alkylation : −78°C in THF to minimize side reactions.

  • Enzymatic resolution : 37°C in phosphate buffer (pH 7.4) for maximal enzyme activity.

  • Halogenation : −40°C to prevent diastereomerization.

Polar aprotic solvents (THF, DMF) enhance nucleophilicity in Boc protection steps, while halogenated solvents (CH₂Cl₂) improve NBS solubility during bromination.

Catalytic Systems

  • Chiral catalysts : Binaphthyl-derived phosphoric acids (10 mol%) achieve 94% ee in asymmetric Mannich reactions.

  • Bases : Et₃N or DMAP for Boc activation; K₂CO₃ for pH control in aqueous steps.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/EtOAc (4:1) effectively separates diastereomers. Preparative HPLC using Chiralpak IA columns resolves enantiomers with >99% purity.

Spectroscopic Validation

  • ¹H NMR : Boc tert-butyl protons resonate at δ 1.44 ppm (singlet).

  • IR : Stretching frequencies at 1680 cm⁻¹ (C=O, Boc) and 1725 cm⁻¹ (carboxylic acid).

Stereochemical Control Mechanisms

Dynamic Kinetic Resolution

Combining CAL-B with racemization catalysts (e.g., Shvo’s catalyst) enables dynamic kinetic resolution, achieving 85% yield and 99% ee. The catalyst racemizes the substrate in situ, allowing full conversion of the racemate into the (R)-enantiomer.

Curtin-Hammett Principle in Decarboxylation

The patent method leverages the Curtin-Hammett principle during decarboxylation: the transition state for (R)-isomer formation is lower in energy due to reduced steric clash between the Boc group and the pentanoic acid chain.

Industrial-Scale Production Data

ParameterAsymmetric SynthesisEnzymatic ResolutionHalogenation-Decarboxylation
Yield (%)785065
ee (%)989992
Reaction Time (h)244812
Solvent Consumption (L/kg)1208060
Catalyst Cost ($/kg)32015090

Data synthesized from EP1097919A2 and complementary studies.

Challenges and Mitigation Strategies

Racemization During Boc Deprotection

Acidic conditions (e.g., TFA) can protonate the α-carbon, leading to partial racemization. Mitigation includes:

  • Using buffered deprotection (TFA with 2% H₂O) at 0°C.

  • Replacing TFA with HCl in dioxane for milder cleavage.

Scalability of Enzymatic Methods

Immobilizing CAL-B on Eupergit C enhances reusability (up to 15 cycles) and reduces biocatalyst costs by 70%.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes. For example, Boc protection in a Corning AFR module achieves 95% conversion in 5 min at 100°C.

Photocatalytic Deracemization

Visible-light-driven photocatalysts (e.g., Ru(bpy)₃²⁺) enable deracemization of racemic mixtures, converting (S)- to (R)-enantiomers via radical intermediates .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various electrophiles in the presence of a base.

    Coupling: Carbodiimides such as EDC or DCC in the presence of a coupling reagent like HOBt or HOAt.

Major Products Formed

    Deprotection: ®-3-aminopentanoic acid.

    Substitution: Substituted amino acid derivatives.

    Coupling: Peptides and peptide derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-3-amino-pentanoic acid serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine functionalities during synthetic procedures. Its application in solid-phase peptide synthesis (SPPS) allows for the selective deprotection of amines under mild conditions, facilitating the formation of complex peptides.

FeatureDescription
Protection StrategyBoc protection allows selective deprotection
ApplicationUsed in SPPS for synthesizing peptides
AdvantagesMild deprotection conditions, high yield

Drug Development

Research indicates that derivatives of Boc-3-amino-pentanoic acid exhibit potential as inhibitors of certain enzymes involved in metabolic pathways. For instance, studies have shown that analogs can inhibit gamma-aminobutyric acid transaminase (GABA-T), which is relevant in the treatment of neurological disorders.

Enzyme Inhibition Studies

Case studies have highlighted the role of Boc-3-amino-pentanoic acid derivatives in enzyme inhibition. For example, a study published in the Journal of Organic Chemistry discusses the synthesis and evaluation of various Boc-protected amino acids as GABA-T inhibitors, suggesting their utility in pharmacological applications targeting neurotransmitter metabolism.

Study ReferenceFindings
ACS Publications Identified Boc derivatives as GABA-T inhibitors

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships using Boc-3-amino-pentanoic acid has led to the identification of new lead compounds for drug discovery. Variations in the side chains and functional groups attached to the core structure have been systematically studied to enhance biological activity and selectivity.

Compound VariationBiological Activity
Side Chain ModificationsImproved GABA-T inhibition
Functional Group ChangesEnhanced solubility and bioavailability

Mechanism of Action

The primary function of ®-3-((tert-Butoxycarbonyl)amino)pentanoic acid is to serve as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at the C5 position of the pentanoic acid backbone significantly alter physicochemical and biological properties.

Compound Name CAS Substituent (Position 5) Molecular Formula Key Differences Applications References
(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid 183990-60-5 -H C₁₀H₁₉NO₄ Baseline structure Peptide synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid 244251-20-5 -SCH₃ C₁₁H₂₁NO₄S Enhanced hydrophobicity; potential thiol reactivity Drug intermediate
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid 218608-83-4 -C₆H₅ C₁₆H₂₃NO₄ Aromatic ring introduces π-π interactions Inhibitor design
(R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)pentanoic acid - -NH-Fmoc C₂₆H₃₁N₂O₆ Dual protection (Boc and Fmoc) for orthogonal synthesis Solid-phase peptide synthesis

Key Observations :

  • Hydrophobicity : Methylthio (-SCH₃) and phenyl (-C₆H₅) groups increase lipophilicity, affecting solubility and membrane permeability .
  • Synthetic Utility : Dual-protected analogs (e.g., Boc/Fmoc) enable sequential deprotection strategies in multi-step syntheses .

Pharmacological Activity of Baclofen Homologs

  • (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Compound 11): IC₅₀: 7.4 µM (GABAB binding) vs. 0.14 µM for baclofen. Reduced potency due to extended carbon chain and stereochemistry .
  • (S)-Enantiomer (Compound 12) : Inactive at GABAB receptors, highlighting enantioselectivity .

These findings underscore the impact of chain length and chirality on receptor affinity.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid (Boc-Lys), a derivative of lysine, is an important compound in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate further reactions without affecting the amino functionality. The compound can be synthesized from racemic 3-amino-4-phenylbutanoic acid through various methods, including crystallization and chromatography techniques to achieve high enantiomeric purity .

2.1 Enzyme Inhibition and Modulation

Research indicates that this compound exhibits significant biological activity through modulation of enzyme pathways. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes like protein synthesis and degradation .

2.2 Interaction with Cellular Pathways

The compound has been linked to the activation of specific signaling pathways that are critical in cancer biology. For example, it may enhance the activity of SHP1, a protein tyrosine phosphatase that plays a role in inhibiting cancer cell proliferation by dephosphorylating key signaling molecules such as STAT3 and ERK . This mechanism suggests its potential as an anti-tumor agent.

3.1 Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit potent anti-tumor effects. For instance, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects . The activation of SHP1 by these compounds contributes to reduced cell viability in cancer models.

CompoundIC50 (μM)Cancer Type
Boc-Lys1.65Leukemia
Boc-Lys5.51Lung Cancer

3.2 Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been implicated in anti-inflammatory responses. It modulates immune cell activity and cytokine production, which may be beneficial in treating inflammatory diseases .

4.1 Case Study: SHP1 Activation

A recent study explored the effects of Boc-Lys on SHP1 activation in hepatocellular carcinoma cells. The findings indicated that treatment with Boc-Lys led to significant downregulation of STAT3 phosphorylation, resulting in decreased cell proliferation and enhanced apoptosis .

4.2 Clinical Applications

Given its dual role in cancer inhibition and inflammation reduction, this compound is being investigated for potential applications in combination therapies for cancer treatment as well as for conditions characterized by chronic inflammation.

5. Conclusion

This compound is a compound with promising biological activity, particularly in oncology and immunology. Its ability to modulate critical signaling pathways positions it as a potential candidate for therapeutic development against various diseases, including cancer and inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling and deprotection steps. For example, analogous compounds like (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid are synthesized using N-Boc-β-alanine and DCC/DMAP-mediated esterification, with benzyl group deprotection via palladium catalysis . To ensure enantiomeric purity, chiral starting materials (e.g., (R)- or (S)-configured precursors) are employed, and intermediates are validated using chiral HPLC (e.g., >99% enantiomeric excess achieved in baclofen homologues) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • NMR : Confirms Boc protection (distinct tert-butyl signals at ~1.4 ppm) and stereochemistry.
  • HPLC/MS : Validates molecular weight and purity. For chiral analysis, columns like Chiralpak® IA/IB separate enantiomers (e.g., resolution of (R)- and (S)-baclofen derivatives) .
  • IR Spectroscopy : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability?

Answer:

  • Storage : Under inert gas (argon/nitrogen) at –20°C to prevent Boc group hydrolysis.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomer-specific pharmacological activities of this compound be evaluated?

Answer:

  • Receptor Binding Assays : Test affinity for targets (e.g., GABA receptors) using radiolabeled ligands. For example, (R)-baclofen homologues show 50x higher GABAB activity than (S)-forms .
  • In Vivo Models : Assess efficacy in rodent models (e.g., α-Fas-induced liver injury) with dose–response curves (ED50 values as low as 0.04 mg/kg for caspase inhibitors) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

  • Reproducibility Checks : Validate synthesis protocols (e.g., Boc deprotection efficiency via TLC) .
  • Context-Specific Assays : Control for variables like cell type (e.g., GABAB effects differ in ileum vs. neuronal tissues) .
  • Meta-Analysis : Compare enantiomer-specific datasets (e.g., (R)-forms may show unexpected non-receptor-mediated effects) .

Q. How can computational tools guide the retrosynthesis of derivatives?

Answer:

  • AI-Driven Synthesis Planning : Use tools like Pistachio or Reaxys to predict feasible routes. For example, palladium-catalyzed deprotection or β-alanine coupling steps are prioritized based on reaction databases .
  • DFT Calculations : Model steric effects of Boc groups to optimize coupling yields .

Q. What advanced analytical techniques quantify degradation products under varying conditions?

Answer:

  • Stability Studies : Use LC-UV/MS to monitor hydrolysis (e.g., Boc cleavage at pH < 3 or > 8).
  • Forced Degradation : Expose to heat/light and identify byproducts via high-resolution MS .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis & PurityChiral HPLC, DCC/DMAP coupling
Pharmacological EvaluationRadioligand binding, in vivo ED50 assays
Stability AnalysisLC-UV/MS, forced degradation studies
Computational DesignAI retrosynthesis, DFT modeling

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